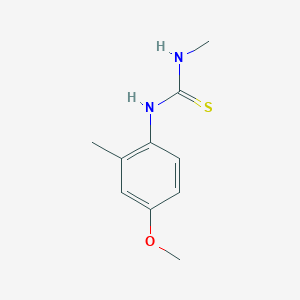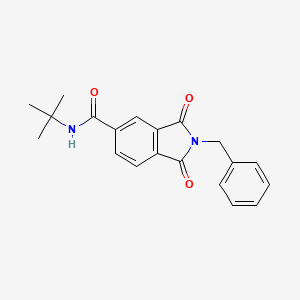
N-(4-methoxy-2-methylphenyl)-N'-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-methylphenyl)-N'-methylthiourea, also known as methoxymethylthiourea (MMTU), is a chemical compound that has gained significant attention in scientific research due to its potential biological and medical applications. MMTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of MMTU is not fully understood, but it is believed to involve its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress-induced damage. MMTU has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the production of ROS. Additionally, MMTU has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
MMTU has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, DNA damage, and protein oxidation, all of which are markers of oxidative stress-induced damage. MMTU has also been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, MMTU has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
MMTU has several advantages for lab experiments, including its stability, solubility, and low toxicity. MMTU can be easily synthesized and purified, and its effects can be measured using various assays, such as the oxygen radical absorbance capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. However, MMTU also has some limitations, such as its potential to interact with other compounds and its limited bioavailability.
未来方向
There are several future directions for the study of MMTU. One potential avenue of research is to investigate its use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, MMTU could be studied for its potential use in treating other conditions, such as cardiovascular disease and diabetes. Moreover, further research is needed to fully understand the mechanism of action of MMTU and its potential interactions with other compounds.
合成方法
MMTU can be synthesized using different methods, including the reaction of 4-methoxy-2-methylphenyl isothiocyanate with methylamine, the reaction of 4-methoxy-2-methylphenyl isocyanate with methylthiourea, or the reaction of 4-methoxy-2-methylphenyl isothiocyanate with methylthiourea hydrochloride. The synthesis of MMTU typically involves the use of organic solvents, such as ethanol or acetone, and requires careful purification to obtain a pure product.
科学研究应用
MMTU has been studied extensively for its potential biological and medical applications. It has been shown to have antioxidant, anti-inflammatory, and antitumor properties. MMTU has been investigated for its ability to protect against oxidative stress-induced damage, reduce inflammation, and inhibit tumor growth. Moreover, MMTU has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-6-8(13-3)4-5-9(7)12-10(14)11-2/h4-6H,1-3H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSDLBSGIOTLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)-3-methylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)
![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)




![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)